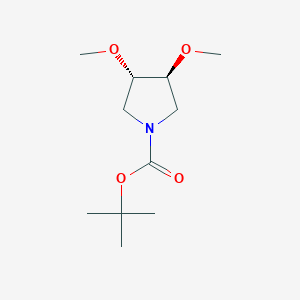

(3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate

Description

(3R,4R)-tert-Butyl 3,4-dimethoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1 and methoxy substituents at positions 3 and 4 of the pyrrolidine ring. For instance, tert-butyl pyrrolidine carbamates are common precursors in the preparation of bioactive molecules, such as κ-opioid receptor antagonists (e.g., JDTic analogs in ) . The stereochemistry (3R,4R) and methoxy substituents likely influence its conformational stability, solubility, and reactivity, making it a valuable scaffold for drug development.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3,4-dimethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXITZSJZHVBMJL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxypyrrolidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

Procedure: The 3,4-dimethoxypyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by column chromatography to obtain (3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylate group can produce alcohols or aldehydes.

Scientific Research Applications

(3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The enantiomeric pair (3R,4R)- and (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 150986-62-2 and 90481-33-7, respectively) differ in stereochemistry but share hydroxyl groups instead of methoxy substituents . Key differences include:

- Hydrogen bonding capacity: Hydroxyl groups enable strong intermolecular hydrogen bonds, influencing crystal packing and solubility.

- Stereochemical impact : The (3R,4R) configuration may favor specific biological interactions, as seen in JDTic analogs where stereochemistry critically affects receptor binding .

Hydroxy vs. Methoxy Derivatives

| Compound Name | Key Substituents | CAS Number | Solubility (Inference) | Stability |

|---|---|---|---|---|

| (3R,4R)-tert-Butyl 3,4-dihydroxy-... | 3,4-hydroxyl | 150986-62-2 | High (polar) | Prone to oxidation |

| (3R,4R)-tert-Butyl 3,4-dimethoxy-... | 3,4-methoxy | Not provided | Moderate (less polar) | Oxidation-resistant |

The methoxy groups in the target compound enhance stability against oxidative degradation compared to hydroxyl analogs, making it more suitable for long-term storage or harsh reaction conditions. However, reduced polarity may lower aqueous solubility, impacting bioavailability .

Pyrrolidine Carbamates with Diverse Substituents

Piperidine-Based Analogs (JDTic Derivatives)

JDTic analogs () highlight the importance of substituent effects on pharmacological activity. For example:

Fluorinated and Ester-Containing Derivatives

Compounds such as (±)-trans-methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate () incorporate fluorine atoms, which increase electronegativity and alter electronic properties.

Key Research Findings

- Hydrogen Bonding and Crystallography : Methoxy groups in the target compound may form weaker intermolecular hydrogen bonds compared to hydroxyl analogs, as observed in pentafluorophenyl esters (). This could result in distinct crystal packing behaviors .

- Biological Activity : While direct data on the target compound is scarce, JDTic analogs demonstrate that small structural changes (e.g., methoxy vs. hydroxyl) significantly alter receptor selectivity and pharmacokinetics .

- Synthetic Utility : The tert-butyl carbamate group is a widely used protecting group, suggesting the target compound’s role as a precursor for more complex molecules, akin to intermediates in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.